molecular formula C26H14F6N2 B12590673 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-43-7

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline

Cat. No.: B12590673
CAS No.: 647375-43-7
M. Wt: 468.4 g/mol
InChI Key: PGFNMUDNRNWUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenanthroline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenanthroline derivatives .

Scientific Research Applications

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in various chemical reactions, making it a versatile compound in different applications. The pathways involved include binding to metal ions in coordination complexes and participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol

Uniqueness

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone combined with trifluoromethyl groups, which confer distinct chemical properties.

Properties

CAS No.

647375-43-7

Molecular Formula

C26H14F6N2

Molecular Weight

468.4 g/mol

IUPAC Name

2,9-bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C26H14F6N2/c27-25(28,29)19-5-1-3-17(13-19)21-11-9-15-7-8-16-10-12-22(34-24(16)23(15)33-21)18-4-2-6-20(14-18)26(30,31)32/h1-14H

InChI Key

PGFNMUDNRNWUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.